A Technical Guide to Sodium Bromomethanesulfonate (CAS 34239-78-6): Properties, Reactivity, and Handling for Research Applications
A Technical Guide to Sodium Bromomethanesulfonate (CAS 34239-78-6): Properties, Reactivity, and Handling for Research Applications
Abstract: This document provides an in-depth technical overview of sodium bromomethanesulfonate (CAS 34239-78-6), a specialized reagent for chemical synthesis. The guide is structured to deliver critical information to researchers, scientists, and drug development professionals, focusing on the compound's physicochemical properties, core reactivity, and essential safety protocols. By elucidating the mechanistic basis of its reactivity and providing clear, actionable handling procedures, this guide aims to equip scientific professionals with the knowledge required for its safe and effective use in a laboratory setting. A key section is dedicated to distinguishing this compound from its close structural analog, sodium 2-bromoethanesulfonate, to prevent common and potentially critical experimental errors.
Chemical Identity and Physicochemical Properties
Sodium bromomethanesulfonate is a simple, yet potent, bifunctional organic salt. Its utility in synthesis stems from the combination of a highly reactive bromomethyl group and a stabilizing, water-solubilizing sulfonate moiety.
Nomenclature and Key Identifiers
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Chemical Name: Sodium bromomethanesulfonate[1]
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Synonyms: Bromomethanesulfonic acid sodium salt[1]
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UN Number: 1759[3]
Physicochemical Data
The fundamental physical properties of sodium bromomethanesulfonate are summarized below. These characteristics are critical for experimental design, particularly in determining appropriate solvent systems and reaction temperatures.
| Property | Value | Source(s) |
| Molecular Weight | 196.98 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 272-278 °C | [1] |
| Density | 2.279 g/cm³ | [1] |
| Refractive Index | 1.558 | [1] |
Computed Molecular Properties
Computational descriptors provide insight into the molecule's polarity, size, and potential behavior in biological systems.
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 62.75 Ų | [1] |
| XLogP3 | 1.3074 | [1] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [1][4] |
Reactivity Profile and Mechanistic Considerations
The synthetic utility of sodium bromomethanesulfonate is almost entirely dictated by the electrophilic nature of the bromomethyl carbon. Understanding its reactivity is key to its successful application.
Core Reactivity: The Bromomethyl Electrophile
The primary reactive site is the carbon atom bonded to the bromine. The strong electron-withdrawing effect of the adjacent sulfonate group (–SO₃⁻) significantly increases the partial positive charge on this carbon, making it a potent electrophile. Consequently, the compound readily participates in nucleophilic substitution reactions (Sₙ2), where the bromide ion serves as an excellent leaving group.
This reactivity makes sodium bromomethanesulfonate an effective sulfonylmethylating agent , used to introduce the -CH₂SO₃Na moiety onto a variety of nucleophiles.
Caption: General Sₙ2 reaction pathway for sodium bromomethanesulfonate.
The Sulfonate Moiety: A Stabilizing Spectator
While the sulfonate group activates the adjacent carbon, it is itself chemically robust and generally non-reactive under typical synthetic conditions. Its primary roles are:
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Activation: As discussed, it polarizes the C-Br bond.
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Solubility: The ionic nature of the sodium sulfonate group can impart aqueous solubility to the parent molecule and its products, which can be advantageous for certain reaction and purification protocols.
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Stability: The sulfonate group is a poor leaving group and is stable to a wide range of reagents.
Safety, Handling, and Storage Protocols
Due to its classification as a corrosive and potentially toxic substance, strict adherence to safety protocols is mandatory when handling sodium bromomethanesulfonate.
GHS Hazard Classification
The compound is classified as hazardous. Researchers must consult the specific Safety Data Sheet (SDS) from their supplier, but the following classifications are consistently reported.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [3][4] |
| Serious Eye Damage | H314 / H319 | Causes serious eye damage / Causes serious eye irritation | [3][4] |
| UN Transport | Class 8 | Corrosive substance | [3] |
Note: Discrepancies (H314 vs. H315/H319) exist between suppliers and databases. It is prudent to treat the substance with the highest level of caution as a corrosive material.
Recommended Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles and a face shield.
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Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended).
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Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.
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Respiratory Protection: Use only in a certified chemical fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with appropriate cartridges is necessary.
Step-by-Step Handling Protocol
The following workflow is designed to minimize exposure risk.
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Preparation: Don all required PPE. Ensure a chemical fume hood is operational. Prepare a designated, clean workspace.
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Retrieval: Retrieve the container from its recommended storage location (inert atmosphere, 2-8°C).[3] Allow the container to equilibrate to room temperature before opening to prevent condensation.
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Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure. Use a clean spatula and weigh the desired amount onto a tared weigh boat.
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Transfer: Carefully transfer the solid to the reaction vessel.
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Closure & Cleanup: Securely close the primary container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol) and dispose of them as hazardous waste. Wipe down the work surface.
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Storage: Return the container to its designated storage location.
Caption: Safe handling workflow for sodium bromomethanesulfonate.
Storage and Incompatibilities
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Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.
Distinguishing from Structural Analogs: A Critical Note
A common and significant source of error is the confusion of sodium bromomethanesulfonate (C1 chain) with sodium 2-bromoethanesulfonate (C2 chain, CAS 4263-52-9). Their names are deceptively similar, but their applications and some properties differ. The latter is more widely documented, particularly as a methanogenesis inhibitor in microbiological studies.[5][6]
| Feature | Sodium Bromomethanesulfonate | Sodium 2-Bromoethanesulfonate |
| CAS Number | 34239-78-6 | 4263-52-9[5][7] |
| Structure | Br-CH₂-SO₃Na | Br-CH₂CH₂-SO₃Na |
| Primary Role | Sulfonylmethylating Agent | Reagent, Methanogenesis Inhibitor[5][6] |
| Reactivity | Higher reactivity at the α-carbon due to direct sulfonate proximity. | Standard primary alkyl bromide reactivity. |
Conclusion
Sodium bromomethanesulfonate is a valuable, highly reactive reagent for introducing the sulfonylmethyl group in organic synthesis. Its utility is matched by its hazardous nature, demanding rigorous adherence to safety and handling protocols. By understanding its core reactivity, which is dominated by the electrophilic bromomethyl carbon, and by taking meticulous care to distinguish it from its ethane analog, researchers can safely and effectively leverage this compound in their synthetic endeavors.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoethanesulfonic Acid, Sodium Salt, 98%. Retrieved from [Link]
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Volza. (n.d.). Sodium & HSN Code 2904 Imports in India. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromoethanesulfonic acid, sodium salt. Retrieved from [Link]
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PubChem. (n.d.). Bromomethanesulfonic acid. Retrieved from [Link]
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MySkinRecipes. (n.d.). Sodium bromomethanesulfonate. Retrieved from [Link]
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